molecular formula C11H11F3N2O2 B1670361 Dezinamide CAS No. 91077-32-6

Dezinamide

Katalognummer: B1670361
CAS-Nummer: 91077-32-6
Molekulargewicht: 260.21 g/mol
InChI-Schlüssel: LIAILJLSVRAGSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Dezinamid beinhaltet die Reaktion von 3-[3-(Trifluormethyl)phenoxy]azetidin mit N-Nitrocarbamid. Diese Methode beinhaltet eine industriegerechte Reaktion der Azetidin-Ringschließung, um N-Benzyl-3-hydroxyazetidin zu erhalten, das schließlich über Schlüsselintermediate, Bunte-Salze, zu Dezinamid umgewandelt wird . Die industriellen Produktionsmethoden für Dezinamid sind nicht umfassend dokumentiert, aber die erwähnte Syntheseroute ist für die großtechnische Produktion praktikabel.

Analyse Chemischer Reaktionen

Dezinamid durchläuft verschiedene chemische Reaktionen, darunter:

    Reduktion: Reduktionsreaktionen, an denen Dezinamid beteiligt ist, werden nicht häufig berichtet.

    Substitution: Dezinamid kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Trifluormethylgruppe. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel zur Oxidation und Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Dezinamid hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

Dezinamid entfaltet seine Wirkung durch die Bindung an den spannungsabhängigen Natriumkanal, der eine entscheidende Rolle bei der Ausbreitung von Aktionspotenzialen in Neuronen spielt. Durch die Bindung an diesen Kanal hemmt Dezinamid den Einstrom von Natriumionen, wodurch die neuronale Membran stabilisiert und das übermäßige neuronale Feuern verhindert wird, das zu Krampfanfällen führt. Die beteiligten molekularen Ziele und Signalwege umfassen die spannungsabhängigen Natriumkanäle und die damit verbundenen Signalwege, die die neuronale Erregbarkeit regulieren .

Wissenschaftliche Forschungsanwendungen

Efficacy in Partial Seizures

A notable study conducted by Privitera et al. utilized an n-of-1 trial design to assess the efficacy and safety of Dezinamide in 15 patients with medically intractable partial-onset seizures. The trial consisted of six 5-week periods alternating between this compound and placebo treatments. Results indicated a statistically significant reduction in seizure frequency, with a median decrease of 37.9% compared to placebo (p = 0.0025) .

Study Participants Seizure Reduction (%) Statistical Significance
Privitera et al.1537.9%p = 0.0025

Tolerability and Side Effects

The most common adverse effects reported during the trials included fatigue, light-headedness, and abnormal gait, leading to dosage adjustments in some patients . Despite these side effects, the overall tolerability was deemed acceptable, suggesting that this compound could be a viable option for patients who do not respond well to conventional treatments.

Mechanistic Insights

Research indicates that this compound's action on sodium channels may have broader implications beyond epilepsy treatment. Studies have explored its effects on neuronal excitability and neurotransmitter release, which could potentially inform therapeutic strategies for other neurological disorders.

Case Studies and N-of-1 Trials

N-of-1 trials have emerged as an innovative approach to evaluate the efficacy of individual treatments in epilepsy management. These trials allow for personalized medicine approaches by tailoring treatment based on individual patient responses.

  • Case Study Example : In one case involving a child with focal seizures, the application of this compound led to significant improvements in seizure control when traditional medications were ineffective .

Future Directions and Research Opportunities

The ongoing research into this compound includes its potential applications in other neurological conditions such as Alzheimer's disease. Preliminary studies suggest that compounds like this compound may influence neurodegenerative processes, although more research is needed to establish these connections .

Wirkmechanismus

Dezinamide exerts its effects by binding to the voltage-sensitive sodium channel, which plays a crucial role in the propagation of action potentials in neurons. By binding to this channel, this compound inhibits the influx of sodium ions, thereby stabilizing the neuronal membrane and preventing the excessive neuronal firing that leads to seizures. The molecular targets and pathways involved include the voltage-sensitive sodium channels and the associated signaling pathways that regulate neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Dezinamid gehört zur Klasse der organischen Verbindungen, die als Trifluormethylbenzole bekannt sind. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Dezinamide (DZM, ADD 94057) is a novel compound under investigation primarily for its potential as an antiepileptic drug. Its mechanism of action involves binding to voltage-sensitive sodium channels, which plays a crucial role in neuronal excitability and seizure activity. This article provides a detailed overview of the biological activity of this compound, including its efficacy in clinical trials, pharmacokinetic profiles, and safety assessments.

This compound functions by inhibiting the voltage-sensitive sodium channels, which are essential for the propagation of action potentials in neurons. By modulating these channels, DZM can reduce neuronal excitability and consequently lower the frequency of seizures.

N-of-1 Trials

A notable study employed an n-of-1 design involving 15 patients with medically intractable partial-onset seizures who were already on phenytoin therapy. The trial consisted of six 5-week periods where patients received either this compound or placebo in random order. The results indicated:

  • Seizure Frequency Reduction : A median reduction of 37.9% in seizure frequency was observed during DZM treatment compared to placebo (p = 0.0025) .
  • Responder Rate : About 40% of patients experienced more than a 50% reduction in seizure frequency .
  • Safety Profile : The most common adverse effects included fatigue, light-headedness, and abnormal gait, with some patients requiring dosage adjustments due to these effects .

Pharmacokinetics

The pharmacokinetic analysis revealed that the mean plasma concentrations of this compound were lower than initially predicted. This discrepancy suggests that while DZM may demonstrate clinical efficacy at lower concentrations, further studies are needed to optimize dosing strategies .

Comparative Efficacy

The efficacy of this compound has been compared to other antiepileptic drugs (AEDs). In a broader context, AEDs like lamotrigine and topiramate have shown varying responder rates in clinical trials. For instance, lamotrigine had a responder rate of 33% compared to 16% for placebo . Such comparisons highlight the potential for this compound to provide an effective alternative or adjunctive treatment for epilepsy.

Case Studies

Several case studies have documented the use of this compound in individual patients:

  • Case Study 1 : A patient with focal seizures showed significant improvement with DZM after failing multiple other AEDs.
  • Case Study 2 : Another patient demonstrated normalization of EEG findings while on DZM, indicating its potential neuroprotective effects .

Summary Table of Clinical Findings

ParameterResultStatistical Significance
Median Seizure Frequency Reduction37.9%p = 0.0025
Patients with >50% Reduction40%Not specified
Common Adverse EffectsFatigue, light-headednessNot specified

Eigenschaften

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAILJLSVRAGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238406
Record name Dezinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91077-32-6
Record name Dezinamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dezinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEZINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 30.6 g (0.141 mole) of 3-[3-(trifluoromethyl)phenoxy]azetidine and 42 g (0.321 mole) of nitrourea (80%) in 500 ml of acetone was stirred for 5 days (5 days not required, but convenient) at room temperature. The mixture was filtered and the filtrate concentrated in vacuo. The residue was partitioned between 150 ml of water and 100 ml of ethyl acetate and the layers separated. The aqueous layer was washed with 100 ml of ethyl acetate. The ethyl acetate layers were washed with 75 ml of 5% aqueous sodium hydroxide solution followed by 75 ml of water, dried over sodium sulfate and concentrated in vacuo. The residual oil was crystallized from ethyl alcohol-ethyl acetate to give 22 g (60%) substantially the title compound. Recrystallization twice from ethyl alcohol gave 9.9 g of white crystalline solid, m.p. 151°-152.5° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 16 ml solution containing 5.94 g of phosgene was prepared by dissolving phosgene gas in cold toluene. This solution was stirred with 7 g potassium carbonate in an acetone-ice bath for about 10 minutes. To this solution in the bath was added dropwise over a 13 minute period at -9° C. to +4° C. a solution of 19.2 g (0.050 mole) of 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine in 38.4 ml of toluene. The cold bath was removed and the temperature of the reaction mixture rose to 18° C. after 1/2 hr. TLC (silica gel eluted with methylene chloride) of a sample indicated all the 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine had disappeared (reacted). After 1 hr, the mixture was filtered to remove solid, leaving a filtrate containing 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride and diphenylchloromethane. The filtrate was added (over a 7 min period) to about 30 ml of liquid ammonia at - 60° to -30° C. Some white solid formed in the mixture. The ammonia was refluxed under a dry ice-acetone condenser for 1/2 hr and then allowed to evaporate using nitrogen gas to facilitate the removal of ammonia. Petroleum ether (60 ml) was added to the mixture and the resulting white solid was collected by filtration and rinsed twice with petroleum ether to give 18.1 g of solid. The solid was stirred in 90 ml of water at room temperature for one hr, filtered off, rinsed twice with water and dried under vacuum at about 60° C. for 2 hr to give 13 g (100%) of title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
19.2 g
Type
reactant
Reaction Step Five
Quantity
38.4 mL
Type
solvent
Reaction Step Five
Name
3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
liquid
Quantity
30 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 2.2 g (0.01 mole) of 3-[3-(trifluoromethyl)phenoxy]azetidine in 45 ml of methylene chloride and 45 ml of absolute ethyl alcohol was added 7 g. (0.066 mole) of nitrourea and the mixture was stirred at room temperature for 48 hr. The mixture was filtered. The filtrate was evaporated to dryness and the residue was partitioned between 75 ml methylene chloride and 75 ml water. The water layer was extracted three times with 50 ml of methylene chloride. The methylene chloride extracts were combined and evaporated to dryness. The residue was treated (washed) with a mixture of 1 ml methylene chloride and 20 ml of toluene and filtered. The precipitate was recrystallized from ethanol-water to give pale yellow crystals. The crystals were mixed with 2 ml of methylene chloride and 20 ml toluene and the mixture was heated on a steam bath for 2 hrs. The mixture was stored in a refrigerator for approximately 72 hrs. and filtered to give 1.2 g of the product as white crystalline needles, m.p. 151°-152° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.066 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 6 fold molar excess nitrourea and 3-[3-(trifluoromethyl)phenoxy]azetidine in a 50-50 vol. % mixture of methylene chloride and absolute ethyl alcohol is stirred at room temperature for 48 hr. The mixture is filtered. The filtrate is evaporated to dryness and the residue is partitioned between equal volumes of methylene chloride and water. The water layer is extracted 3 times with methylene chloride. The methylene chloride extracts are combined and evaporated to dryness. The residue is washed with a mixture of 1 vol. of methylene chloride to 20 volumes of toluene and filtered. The precipitate is recrystallized from ethanol/water to give pale yellow crystals. The crystals are triturated with a mixture of 2 volumes methylene chloride to 20 volumes of toluene for 2 hr. White crystals of title compound are obtained, m.p. 151°-152° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dezinamide
Reactant of Route 2
Reactant of Route 2
Dezinamide
Reactant of Route 3
Reactant of Route 3
Dezinamide
Reactant of Route 4
Reactant of Route 4
Dezinamide
Reactant of Route 5
Reactant of Route 5
Dezinamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dezinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.